molecular formula C7H16ClN B2544489 (2R,6R)-2,6-dimethylpiperidine hydrochloride CAS No. 130291-36-0

(2R,6R)-2,6-dimethylpiperidine hydrochloride

Cat. No.: B2544489
CAS No.: 130291-36-0
M. Wt: 149.66
InChI Key: PEDXCVQZZVVOGO-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6R)-2,6-dimethylpiperidine hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Biochemical Analysis

Biochemical Properties

(2R,6R)-2,6-Dimethylpiperidine hydrochloride has been found to interact with various biomolecules. It has been reported to increase cortical electroencephalographic gamma power , suggesting that it may interact with enzymes and proteins involved in neuronal signaling .

Cellular Effects

The effects of this compound on cells are still being elucidated. It has been suggested that it may influence cell function by modulating signaling pathways and gene expression .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .

Metabolic Pathways

It is a metabolite of ketamine , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This process ensures the selective production of the desired enantiomer.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale chiral resolution processes. These methods are optimized for high yield and purity, often utilizing advanced chromatographic techniques and crystallization methods to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R,6R)-2,6-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6R)-2,6-dimethylpiperidine hydrochloride is unique due to its specific stereochemistry, which significantly influences its chemical reactivity and biological activity. Its ability to interact with AMPA receptors and modulate synaptic transmission sets it apart from other similar compounds.

Properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXCVQZZVVOGO-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130291-36-0
Record name (2R,6R)-2,6-dimethylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.